molecular formula C17H14BrF5O B14083458 2-(2-Bromo-4-tert-butyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(2-Bromo-4-tert-butyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B14083458
M. Wt: 409.2 g/mol
InChI Key: KLBHCSQGGDVWSN-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-tert-butyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of bromine, tert-butyl, phenoxy, difluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-tert-butyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    tert-Butylation: Addition of the tert-butyl group to the aromatic ring.

    Phenoxylation: Attachment of the phenoxy group.

    Fluorination: Introduction of difluoro and trifluoromethyl groups.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-tert-butyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(2-Bromo-4-tert-butyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-tert-butyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-tert-butyl-phenoxy)acetic acid
  • 2-(2-Bromo-4-tert-butyl-phenoxy)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(2-Bromo-4-tert-butyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene stands out due to the presence of both difluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These unique features make it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14BrF5O

Molecular Weight

409.2 g/mol

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C17H14BrF5O/c1-16(2,3)9-4-5-14(11(18)6-9)24-15-12(19)7-10(8-13(15)20)17(21,22)23/h4-8H,1-3H3

InChI Key

KLBHCSQGGDVWSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br

Origin of Product

United States

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